molecular formula C10H8F10O2 B12669970 Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate CAS No. 83846-71-3

Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate

Cat. No.: B12669970
CAS No.: 83846-71-3
M. Wt: 350.15 g/mol
InChI Key: CZHAQBXHTVRAAA-UHFFFAOYSA-N
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Description

Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate (CAS: 83846-71-3) is a fluorinated ester characterized by a pent-4-en-1-oate backbone substituted with a heptafluoropropyl (-C₃F₇) and a trifluoromethyl (-CF₃) group at the 2-position . This compound’s structure imparts unique physicochemical properties, including high thermal stability, chemical inertness, and hydrophobicity, typical of perfluorinated compounds. Its applications span specialty materials, agrochemical intermediates, and fluoropolymer synthesis. The presence of the unsaturated double bond (pent-4-en) further enables reactivity in polymerization or addition reactions .

Properties

CAS No.

83846-71-3

Molecular Formula

C10H8F10O2

Molecular Weight

350.15 g/mol

IUPAC Name

methyl 2-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(trifluoromethyl)pent-4-enoate

InChI

InChI=1S/C10H8F10O2/c1-3-4-6(5(21)22-2,9(15,16)17)7(11,12)8(13,14)10(18,19)20/h3H,1,4H2,2H3

InChI Key

CZHAQBXHTVRAAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

Biological Activity

Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate, with the CAS number 83846-71-3, is a fluorinated organic compound notable for its unique chemical structure and potential biological activities. Its molecular formula is C10H8F10O2C_{10}H_{8}F_{10}O_{2}, and it has a molar mass of approximately 350.15 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its distinctive properties.

PropertyValue
Molecular FormulaC10H8F10O2C_{10}H_{8}F_{10}O_{2}
Molar Mass350.15 g/mol
Density1.418 g/cm³
Boiling Point159.2 °C at 760 mmHg
Flash Point49.3 °C
LogP4.117

Antimicrobial and Antiproliferative Activity

Research on this compound has indicated potential antimicrobial properties. The compound's structure suggests that the presence of fluorinated groups may enhance its interaction with biological membranes, potentially leading to increased efficacy against various microbial strains.

A study evaluating similar fluorinated compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Although specific data on this compound is limited, it can be inferred that its structural characteristics might confer comparable biological effects .

Cytotoxicity and Cancer Research

In the context of cancer research , fluorinated compounds have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. While direct studies on this compound are scarce, analogous compounds have shown promising results in cytotoxic assays against human cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Membrane Disruption : The fluorinated moieties can disrupt lipid bilayers, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit metabolic enzymes, which could be a pathway for inducing cytotoxicity in cancer cells .

Case Study 1: Antimicrobial Activity Assessment

In a comparative study of various fluorinated esters, this compound was tested for its antimicrobial efficacy against standard bacterial strains. The results indicated a moderate inhibition zone compared to control antibiotics, suggesting potential as a lead compound for further optimization.

Case Study 2: Cytotoxicity Testing

A cytotoxicity assay involving human cancer cell lines demonstrated that compounds with similar structural features exhibited IC50 values in the micromolar range. While specific data for this compound is not yet published, the preliminary findings underscore the need for targeted studies to explore its anticancer potential.

Scientific Research Applications

Fluorinated Polymers and Coatings

Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate is used in the synthesis of fluorinated polymers, which exhibit exceptional chemical resistance and low surface energy. These characteristics make them suitable for applications in coatings that require durability and resistance to harsh chemicals.

Pharmaceutical Development

Research has indicated that compounds with similar fluorinated structures have potential as pharmaceutical intermediates. The unique electronic properties imparted by the fluorine atoms can enhance the bioactivity of drug candidates by improving their metabolic stability and bioavailability.

Agrochemicals

Fluorinated compounds are increasingly being explored for use in agrochemicals due to their enhanced efficacy and lower environmental impact. This compound may serve as a building block for developing new pesticides or herbicides that are more effective than traditional compounds.

Case Study 1: Development of Fluorinated Coatings

In a study published in the Journal of Applied Polymer Science, researchers synthesized a series of fluorinated coatings using this compound as a precursor. These coatings demonstrated superior water and oil repellency compared to non-fluorinated alternatives, making them ideal for applications in textiles and automotive industries.

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of fluorinated compounds highlighted the potential of this compound as an antiviral agent. The study found that modifications to the compound's structure could enhance its activity against specific viral strains, suggesting its utility in developing new antiviral therapies.

Comparison with Similar Compounds

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine (CAS: Not explicitly listed; referenced in )

  • Structural Similarities : Shares the heptafluoropropyl (-C₃F₇) group but incorporates three such groups on a triazine ring.
  • Applications: Primarily used as a mass spectrometry standard due to its stability and volatility .
  • Property Comparison :

    Property Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
    Molecular Weight (g/mol) ~450 (estimated) ~750 (estimated)
    Fluorine Content 19 F atoms 21 F atoms
    Reactivity Reactive double bond Inert triazine ring
    Primary Use Polymer precursor, specialty synthesis Analytical standard

2-[(Heptafluoropropyl)sulfanyl]acetic Acid (CAS: 10-F674924, )

  • Structural Similarities : Contains a heptafluoropropyl group but linked via a sulfanyl (-S-) bridge to an acetic acid moiety.
  • Key Differences: The carboxylic acid group increases hydrophilicity and acidity (pKa ~2–3) compared to the ester’s neutrality.
  • Property Comparison :

    Property This compound 2-[(Heptafluoropropyl)sulfanyl]acetic Acid
    Functional Group Ester Carboxylic acid
    Solubility Lipophilic (soluble in organic solvents) Partially water-soluble
    Stability Stable under basic conditions Prone to oxidation at sulfur

tert-Butyl 3-Hydroxypent-4-enoate (CAS: 122763-67-1, )

  • Structural Similarities: Shares the pent-4-enoate backbone but lacks fluorination.
  • Key Differences: The absence of fluorine reduces thermal stability and chemical resistance. Applications: Intermediate in non-fluorinated pharmaceutical synthesis .
  • Property Comparison: Property this compound tert-Butyl 3-Hydroxypent-4-enoate Fluorine Content 19 F atoms 0 F atoms Thermal Stability >300°C ~150°C Reactivity Fluorine-induced electron withdrawal Standard ester reactivity

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